![molecular formula C14H16FNO3 B2369685 N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide CAS No. 2411183-23-6](/img/structure/B2369685.png)
N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide, commonly known as CP-544326, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 2004 by Pfizer as a potential treatment for neurological disorders such as migraine, neuropathic pain, and anxiety.
Mécanisme D'action
CP-544326 acts as a selective antagonist of the N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide has been implicated in various neurological disorders, including pain, anxiety, and depression. CP-544326 binds to the receptor and prevents its activation by glutamate, thereby reducing the downstream signaling pathways that contribute to these disorders.
Biochemical and Physiological Effects:
CP-544326 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines in the spinal cord, which contributes to its analgesic effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity, which may contribute to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-544326 is its high selectivity for the N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide receptor, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may limit its effectiveness in some experimental paradigms.
Orientations Futures
There are several potential future directions for research on CP-544326. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more potent and longer-lasting analogs of CP-544326. Finally, further studies are needed to fully elucidate the mechanisms underlying its therapeutic effects and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of CP-544326 involves several steps, starting with the reaction of 2-fluorophenol with cyclopentanone to form 2-(2-fluorophenoxy)cyclopentanone. This intermediate is then reacted with chloroacetyl chloride to form the corresponding chloroacetate, which is subsequently reacted with N-(tert-butoxycarbonyl)-L-serine to form the oxirane-2-carboxamide moiety. The final product is obtained by deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid.
Applications De Recherche Scientifique
CP-544326 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing pain and inflammation in animal models of neuropathic pain and migraine. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
N-[(1S,2R)-2-(2-fluorophenoxy)cyclopentyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-9-4-1-2-6-11(9)19-12-7-3-5-10(12)16-14(17)13-8-18-13/h1-2,4,6,10,12-13H,3,5,7-8H2,(H,16,17)/t10-,12+,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMLDAGNDZHPKT-LQNXFFKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2F)NC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)OC2=CC=CC=C2F)NC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

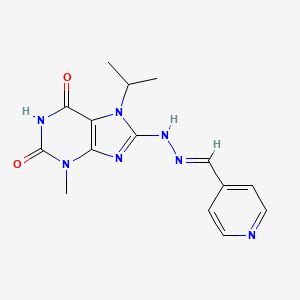
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2369606.png)
![N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369609.png)

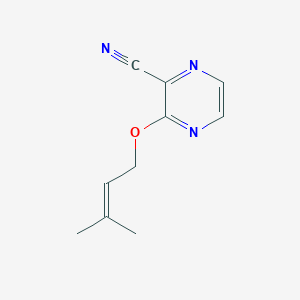
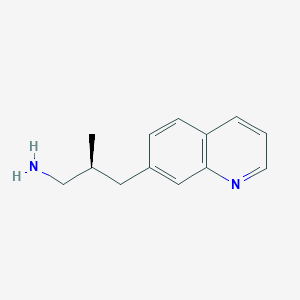
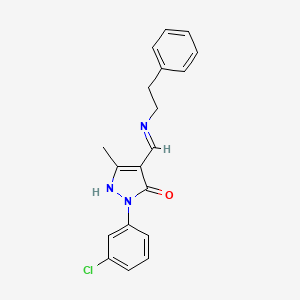
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)
![5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2369619.png)
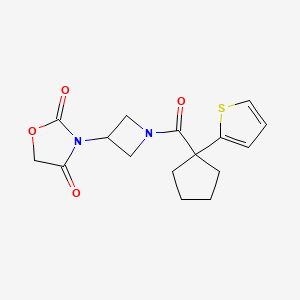

![1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369622.png)
![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)